molecular formula C8H13N3OS B1332932 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine CAS No. 3008-61-5

4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine

Cat. No. B1332932
CAS RN: 3008-61-5
M. Wt: 199.28 g/mol
InChI Key: GSAMTLRIAXVZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08846947B2

Procedure details

5-(morpholinomethyl)thiazol-2-amine 61 was prepared using the same synthetic sequence outlined above for 4-(morpholinomethyl)thiazol-2-amine employing ethyl 2-aminothiazole-5-carboxylate 60 as the starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]2N=C(N)S[CH:12]=2)[CH2:3][CH2:2]1.[NH2:14][C:15]1[S:16]C(C(OCC)=O)=C[N:19]=1>>[O:1]1[CH2:2][CH2:3][N:4]([CH2:7][C:8]2[S:16][C:15]([NH2:19])=[N:14][CH:12]=2)[CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCN(CC1)CC=1N=C(SC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC(=CN1)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)CC1=CN=C(S1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.